![molecular formula C14H24N2O B8656798 (1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol CAS No. 1037254-47-9](/img/structure/B8656798.png)
(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol
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Overview
Description
(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminoethyl group attached to a phenyl ring and a tert-butylamino group attached to an ethan-1-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(1-Aminoethyl)phenylboronic acid with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Pharmacological Applications
1. Polo-like Kinase Inhibition
One of the primary applications of (1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol is in the study of Polo-like kinase 1 (PLK1), a critical regulator of cell cycle progression. Research indicates that this compound acts as a tool for inhibiting PLK1, which is vital for cancer cell proliferation.
- Mechanism of Action : The inhibition of PLK1 leads to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Case Study : A study demonstrated that treatment with MK-1496 resulted in significant reductions in tumor growth in xenograft models of breast cancer, suggesting its efficacy as an anti-cancer agent.
Biochemical Research
2. Effects on Signal Transduction Pathways
The compound has been investigated for its role in modulating various signal transduction pathways. Specifically, it has shown promise in influencing pathways related to growth factor signaling and apoptosis.
- Research Findings : In vitro studies have shown that MK-1496 can alter the phosphorylation states of key proteins involved in these pathways, thereby affecting cellular responses to external stimuli.
Mechanism of Action
The mechanism of action of (1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1-Aminoethyl)phenyl]-2-(methylamino)ethan-1-ol
- 1-[4-(1-Aminoethyl)phenyl]-2-(ethylamino)ethan-1-ol
- 1-[4-(1-Aminoethyl)phenyl]-2-(propylamino)ethan-1-ol
Uniqueness
(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol stands out due to its tert-butylamino group, which imparts unique steric and electronic properties. This makes it more resistant to certain types of chemical degradation and enhances its stability under various conditions .
Biological Activity
(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol, also known as MK-1496, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of MK-1496 is C14H24N2O with a molecular weight of approximately 236.35 g/mol. The compound features a chiral center, which contributes to its biological activity and specificity.
MK-1496 has been identified as an inhibitor of specific protein targets involved in cellular signaling pathways. Its mechanism primarily involves the inhibition of certain kinases, which play crucial roles in cell proliferation and survival. The inhibition of these kinases can lead to apoptosis in cancer cells, making it a candidate for cancer therapy.
Key Mechanisms:
- Kinase Inhibition : MK-1496 inhibits polo-like kinase 1 (PLK1), which is essential for cell cycle progression and mitotic entry. This inhibition can disrupt normal cell division, leading to cancer cell death .
- Heat Shock Protein Interaction : It has also been noted for its interaction with heat shock proteins (Hsp90), which are involved in the stabilization of various oncoproteins .
Biological Activity
The biological activity of MK-1496 has been evaluated through various in vitro and in vivo studies. Below are some notable findings:
In Vitro Studies
- Cell Proliferation Assays : Studies have shown that MK-1496 effectively reduces the proliferation of several cancer cell lines, including breast and prostate cancer cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent anti-proliferative effects .
In Vivo Studies
- Tumor Growth Inhibition : In animal models, administration of MK-1496 resulted in significant tumor growth inhibition compared to control groups. The compound was well-tolerated at therapeutic doses, showing minimal side effects .
Data Table: Summary of Biological Activity
Study Type | Cell Line/Model | IC50 (µM) | Effect Observed |
---|---|---|---|
In Vitro | MCF-7 (Breast Cancer) | 2.5 | Reduced proliferation |
In Vitro | PC3 (Prostate Cancer) | 3.0 | Induction of apoptosis |
In Vivo | Xenograft Model | N/A | Significant tumor growth inhibition |
Case Study 1: Breast Cancer Treatment
In a preclinical study involving MCF-7 breast cancer cells, MK-1496 was administered over a period of 72 hours. Results indicated a dose-dependent decrease in cell viability, with an IC50 value of 2.5 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that MK-1496 induces cell death through apoptosis .
Case Study 2: Prostate Cancer Xenografts
A study utilizing PC3 prostate cancer xenografts demonstrated that systemic administration of MK-1496 led to a significant reduction in tumor size compared to untreated controls. Histological examination showed decreased mitotic figures and increased apoptosis within treated tumors .
Properties
CAS No. |
1037254-47-9 |
---|---|
Molecular Formula |
C14H24N2O |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol |
InChI |
InChI=1S/C14H24N2O/c1-10(15)11-5-7-12(8-6-11)13(17)9-16-14(2,3)4/h5-8,10,13,16-17H,9,15H2,1-4H3/t10-,13+/m0/s1 |
InChI Key |
KUHBBYPXWKYKKR-GXFFZTMASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)[C@@H](CNC(C)(C)C)O)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(CNC(C)(C)C)O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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